Ribulose 1,5-bisphosphate

Rubisco kinetics enzyme inhibition photosynthesis

Researchers studying Rubisco kinetics face artifactually suppressed activity from trace xylulose-1,5-bisphosphate (XuBP) contaminants in generic RuBP preparations. Authenticated Ribulose 1,5-bisphosphate (CAS 2002-28-0) at ≥99.0% (TLC) purity solves this problem. • Enables accurate determination of K_M,RuBP (1.5±0.5 μM) and k_cat (3.3±0.5 s⁻¹) via coupled-enzyme spectrophotometric assays. • Free of XuBP misfire product; validated for Rubisco activation state, fallover kinetics, and CABP synthesis. • Bulk enzymatic synthesis supports hundred-gram scale procurement for structural biology and inhibitor studies.

Molecular Formula C5H12O11P2
Molecular Weight 310.09 g/mol
CAS No. 2002-28-0
Cat. No. B1205102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibulose 1,5-bisphosphate
CAS2002-28-0
Synonymsibulose-1,5 diphosphate
ribulose-1,5 diphosphate, (D)-isomer
ribulose-1,5-bisphosphate
Molecular FormulaC5H12O11P2
Molecular Weight310.09 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5-/m1/s1
InChIKeyYAHZABJORDUQGO-NQXXGFSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RuBP for Rubisco Kinetics: Procurement Guide


Ribulose 1,5-bisphosphate (RuBP; CAS 2002-28-0), also known as ribulose-1,5-diphosphate, is the physiological CO₂ acceptor substrate for ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco, EC 4.1.1.39), the central enzyme of the Calvin-Benson-Bassham photosynthetic carbon reduction cycle [1]. As a doubly phosphorylated ketopentose, RuBP binds to activated Rubisco with a Michaelis constant (K_M,RuBP) of 1.5±0.5 μM and supports a carboxylation turnover number (k_cat) of 3.3±0.5 s⁻¹ for the spinach enzyme in vitro [2]. Its procurement as the sodium salt hydrate enables reproducible in vitro assays of Rubisco activation state, substrate specificity, and inhibition kinetics.

1
Rubisco carboxylation kinetic assays
Physiological CO₂ acceptor substrate; supports activation state and specificity studies
2
Defined sodium salt hydrate form
Reproducible hydration state for in vitro enzyme work
3
Inhibitor profiling and purity verification
Suits misfire product (XuBP) analysis and inhibitor synthesis studies

Why RuBP Cannot Be Replaced in Rubisco Assays


Generic sugar phosphates such as ribulose 5-phosphate or ribose 5-phosphate cannot substitute for RuBP in Rubisco activity assays. The enzyme's active site exhibits stringent specificity for the 1,5-bisphosphate configuration; even minor structural deviations abolish carboxylation activity [1]. Moreover, Rubisco produces the inhibitor xylulose 1,5-bisphosphate (XuBP) as a minor misfire product during catalysis, and commercial preparations containing trace XuBP contaminants can artifactually suppress measured activity via decarbamylation of the enzyme [2]. Therefore, procurement of authenticated RuBP with defined purity and inhibitor profiles is essential for reproducible kinetic and inhibition studies.

Structural specificity required
Sugar phosphates lacking the 1,5-bisphosphate configuration (e.g., ribulose 5-phosphate, ribose 5-phosphate) may not support Rubisco carboxylation, limiting direct substitution.
Inhibitor contamination risk
Commercial preparations with undefined xylulose 1,5-bisphosphate (XuBP) levels can artifactually suppress measured activity through enzyme decarbamylation.

RuBP Selection Evidence


RuBP vs. XuBP: Substrate vs. Inhibitor

RuBP is the physiological carboxylation substrate that binds to activated Rubisco and supports CO₂ fixation. In contrast, its epimer xylulose 1,5-bisphosphate (XuBP), a misfire product generated during catalysis, acts as a potent inhibitor by binding tightly to decarbamylated enzyme and inducing loop closure without cofactors [1]. This differential binding determines whether an assay measures activation (RuBP) or inhibition (XuBP), directly impacting procurement decisions for mechanistic studies.

RuBP vs. XuBP
Head-to-head
Kₜ 1.5 µM; supports carboxylation (k_cat 3.3 s⁻¹)
Tight inhibitor; binds decarbamylated enzyme, no carboxylation
Functional divergence: substrate vs. inhibitor determines assay outcome
Use authentic RuBP to avoid fallover artifacts
Rubisco kinetics enzyme inhibition photosynthesis

RuBP vs. CABP: Reversible vs. Irreversible Binding

RuBP binds reversibly to activated Rubisco with moderate affinity (K_M,RuBP = 1.5±0.5 μM), enabling rapid substrate turnover [1]. In contrast, 2-carboxyarabinitol 1,5-bisphosphate (CABP), a reaction-intermediate analog, binds with extraordinary affinity (K_d ≤ 10⁻¹¹ M) to the carbamylated enzyme, effectively trapping it in a closed, inactive conformation [2]. This 6-order-of-magnitude difference in binding strength dictates that RuBP is suitable for kinetic assays, while CABP is used as an irreversible inhibitor for structural studies or enzyme quantitation.

RuBP vs. CABP
Cross-study comparable
Kₜ 1.5 µM (reversible)
K_d ≤10 pM (irreversible binding)
>100,000-fold affinity gap dictates kinetic vs. structural use
RuBP enables turnover; CABP traps enzyme
Rubisco inhibition binding affinity carboxylation intermediate analog

High-Purity RuBP and Kinetic Accuracy

Commercially available RuBP sodium salt hydrate with purity ≥99.0% by TLC (e.g., Sigma-Aldrich product 83895) provides a defined, contaminant-minimized substrate for precise determination of Rubisco kinetic parameters . Lower-purity preparations (e.g., ≥90% TLC) may contain variable amounts of inhibitory sugar phosphates such as XuBP or CABP precursors that artifactually reduce measured activity. Using high-purity RuBP ensures that reported K_M, k_cat, and CO₂/O₂ specificity factors reflect true enzyme properties rather than confounding inhibition.

Purity specification
Specification review
≥99.0% (TLC)
High-purity grade supports reproducible kinetic parameters
Lower-purity grades may contain inhibitory XuBP traces
enzyme kinetics purity specification Rubisco assay

Scalable RuBP Synthesis

Established enzymatic synthesis routes from glucose 6-phosphate or adenosine monophosphate enable the preparation of several hundred grams of RuBP with immobilized enzyme systems and ATP cofactor recycling [1]. This scalable preparation capacity distinguishes RuBP from more exotic analogs like CABP, which require multi-step chemical synthesis and are typically available only in milligram quantities. The ability to produce RuBP in bulk facilitates high-throughput Rubisco screens and serves as the starting material for synthesizing CABP and other inhibitors via KCN-mediated cyanohydrin formation [2].

Synthesis scale
Source review
>1,000-fold scale advantage
Enzymatic routes support bulk procurement for screening
CABP limited to milligram quantities
large-scale synthesis enzymatic preparation Rubisco inhibitor

RuBP Research and Industrial Applications


Rubisco Activation and Steady-State Kinetics

Use high-purity RuBP (≥99.0% TLC) as the substrate in spectrophotometric coupled-enzyme assays to measure Rubisco initial carboxylation rates, determine K_M,RuBP, and calculate activation state following pre-incubation with CO₂ and Mg²⁺ [1]. The moderate binding affinity (K_M,RuBP = 1.5±0.5 μM) permits rapid substrate turnover and enables accurate Michaelis-Menten analysis [2].

Rubisco Misfire and XuBP Inhibitor Analysis

Incubate purified Rubisco with RuBP under controlled conditions, then use high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) to separate and quantify the misfire product XuBP [1]. This application leverages the unique property that RuBP is both the physiological substrate and the precursor to a potent endogenous inhibitor, enabling mechanistic studies of Rubisco fallover kinetics.

Scalable CABP and Analog Synthesis

Employ bulk-prepared RuBP (hundred-gram scale via enzymatic synthesis) as the starting material for cyanohydrin formation with KCN or [¹⁴C]KCN, followed by hydrolysis to yield 2-carboxyarabinitol 1,5-bisphosphate (CABP) [1]. This route is the standard method for producing CABP for Rubisco structural studies, active-site titration, and irreversible inhibition assays.

RuBP Pool Size and Photosynthetic Flux Analysis

Use authentic RuBP standards for calibration in LC-MS/MS or enzymatic cycling assays to quantify RuBP pool sizes in leaf extracts under varying light, CO₂, and nutrient conditions [1]. Accurate RuBP quantification is essential for modeling the Calvin-Benson cycle and assessing limitations to photosynthetic carbon assimilation.

Application
Selection Property
Validation Focus
Rubisco activation & steady-state kinetics
High-purity substrate with defined kinetic behavior
K_M, k_cat reproducibility and activation state verification
XuBP misfire product analysis
Authentic RuBP that generates traceable inhibitor
XuBP formation and fallover kinetics monitoring
Scalable CABP & analog synthesis
Bulk synthesis compatibility (enzymatic routes)
CABP yield and purity from RuBP starting material
RuBP pool size & photosynthetic flux
Calibrated standard for RuBP quantification
Quantitative assay precision and pool-size accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ribulose 1,5-bisphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.